molecular formula C17H18BrNOS B3618990 2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide

2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B3618990
M. Wt: 364.3 g/mol
InChI Key: IYDRQRLIQIBAFV-UHFFFAOYSA-N
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Description

The compound “2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule. It contains a bromobenzyl group attached to an acetamide group via a sulfur atom, and a dimethylphenyl group attached to the nitrogen of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzyl group would likely have a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The thiol group would introduce some polarity into the molecule, and the acetamide group would have a planar structure with the oxygen atom having a partial negative charge and the nitrogen atom a partial positive charge .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzyl group could be replaced through a nucleophilic substitution reaction. The thiol group could be oxidized to form a disulfide bond. The acetamide group could undergo hydrolysis to form acetic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. It’s likely that this compound would be a solid at room temperature, and it could have varying solubility in different solvents depending on its structure .

Safety and Hazards

As with any chemical compound, handling “2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The study of novel organic compounds like “2-[(2-bromobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide” is a vibrant field of research. These compounds could have potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Future research could involve studying the compound’s reactivity, stability, and biological activity, as well as developing methods for its synthesis .

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-12-6-5-9-16(13(12)2)19-17(20)11-21-10-14-7-3-4-8-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDRQRLIQIBAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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